molecular formula C15H19N3O2S B12174374 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12174374
M. Wt: 305.4 g/mol
InChI Key: ZTPLQWPTHMNMNF-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a tetrahydropyran ring, a thienyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyran ring, the introduction of the thienyl group, and the construction of the pyrazole carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-furyl)-1H-pyrazole-3-carboxamide
  • N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-pyridyl)-1H-pyrazole-3-carboxamide
  • N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-phenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H19N3O2S/c1-15(2)9-10(5-6-20-15)16-14(19)12-8-11(17-18-12)13-4-3-7-21-13/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

ZTPLQWPTHMNMNF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=NNC(=C2)C3=CC=CS3)C

Origin of Product

United States

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